molecular formula C17H20BrNO B3852391 N-benzyl-N-(3-bromo-4-methoxybenzyl)ethanamine

N-benzyl-N-(3-bromo-4-methoxybenzyl)ethanamine

Cat. No. B3852391
M. Wt: 334.2 g/mol
InChI Key: RZTSYMVOZFRRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-bromo-4-methoxybenzyl)ethanamine, commonly known as Br-MBOB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research. Br-MBOB has been found to exhibit a range of interesting properties, including its ability to bind to serotonin receptors and its potential as a tool for studying the brain's neural pathways.

Mechanism of Action

The exact mechanism of action of Br-MBOB is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. It has also been found to have some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
Br-MBOB has been found to have a range of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of mood and cognition, and the modulation of sensory perception. It has also been found to have some potential as a treatment for certain psychiatric disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Br-MBOB in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a valuable tool for studying the effects of serotonin on this receptor and for investigating the neural pathways involved in mood, cognition, and perception. However, one of the main limitations of using Br-MBOB is its potential for abuse and its lack of safety data. It is important to use caution when handling this compound and to follow all necessary safety protocols.

Future Directions

There are several potential future directions for research involving Br-MBOB. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the brain's neural pathways and for investigating the effects of serotonin on these pathways. Further research is needed to fully understand the mechanisms of action of Br-MBOB and its potential applications in scientific research.

Scientific Research Applications

Br-MBOB has been used in scientific research to study the brain's neural pathways and to investigate the role of serotonin receptors in various physiological processes. It has been found to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the effects of serotonin on these processes.

properties

IUPAC Name

N-benzyl-N-[(3-bromo-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-3-19(12-14-7-5-4-6-8-14)13-15-9-10-17(20-2)16(18)11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTSYMVOZFRRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-bromo-4-methoxybenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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